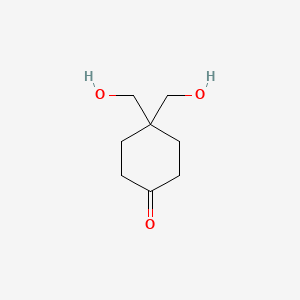

4,4-Bis(hydroxymethyl)cyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-8(6-10)3-1-7(11)2-4-8/h9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTQIGNHBXELHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292346 | |

| Record name | 4,4-Bis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340022-80-2 | |

| Record name | 4,4-Bis(hydroxymethyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340022-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Strategies for 4,4 Bis Hydroxymethyl Cyclohexan 1 One

Transformations Involving the Ketone Moiety

The carbonyl group of the cyclohexanone (B45756) ring is a primary site for a variety of chemical modifications, enabling the construction of diverse molecular scaffolds. These transformations range from simple reductions to more complex addition and rearrangement reactions.

The ketone functionality of 4,4-Bis(hydroxymethyl)cyclohexan-1-one can be selectively reduced to the corresponding secondary alcohol, yielding 4,4-Bis(hydroxymethyl)cyclohexan-1-ol. The choice of reducing agent and reaction conditions is critical to ensure high selectivity and to avoid reactions at the hydroxymethyl groups.

Common methods include catalytic hydrogenation and reduction with metal hydrides. Catalytic hydrogenation over transition-metal catalysts is a widely used industrial process for converting cyclohexanones to cyclohexanols. princeton.edu Studies on cyclohexanone hydrogenation have explored various catalysts, including Platinum (Pt) and bimetallic alloys like Pt-Sn, which can influence reaction rates and selectivity. princeton.edu For instance, the hydrogenation of cyclohexanone to cyclohexanol (B46403) can be achieved with high selectivity at temperatures between 325–400 K. princeton.edu Catalytic transfer hydrogenation (CTH) offers an alternative that avoids the use of high-pressure molecular hydrogen, often employing a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, such as a Ruthenium-based system. mdpi.com

For laboratory-scale synthesis, chemo- and stereoselective reduction can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation. The selectivity can be enhanced under Luche conditions, which involve using NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃). nih.gov This method is particularly effective for the selective reduction of ketones in the presence of other reducible functional groups. nih.gov

Selective Reduction of Ketone Moiety

| Reagent/Catalyst | Reaction Type | Product | Key Features |

|---|---|---|---|

| H₂ / Pt or Pt-Sn alloy | Catalytic Hydrogenation | 4,4-Bis(hydroxymethyl)cyclohexan-1-ol | High selectivity at moderate temperatures (325–400 K). princeton.edu |

| NaBH₄ / CeCl₃ (Luche Conditions) | Chemoselective Reduction | 4,4-Bis(hydroxymethyl)cyclohexan-1-ol | Highly chemo- and stereoselective; mild conditions. nih.gov |

| Isopropanol / Ru-based catalyst | Catalytic Transfer Hydrogenation (CTH) | 4,4-Bis(hydroxymethyl)cyclohexan-1-ol | Avoids the use of gaseous H₂. mdpi.com |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by high stereospecificity. msu.edulibretexts.org While the isolated carbonyl group does not typically participate directly in common pericyclic reactions like cycloadditions, it can be derivatized to create a reactive system. For example, conversion to an enone or a conjugated diene would allow for subsequent [4+2] Diels-Alder cycloadditions. libretexts.org

More directly applicable are rearrangement reactions that expand the ring system for scaffold diversification. A key example is the Beckmann rearrangement, which transforms a ketoxime into a lactam (a cyclic amide). nih.gov The process involves treating the this compound with hydroxylamine (B1172632) to form the corresponding oxime, which is then subjected to acidic conditions to induce the rearrangement. This reaction can be highly regioselective, leading to the formation of tricyclic lactams and offering a route to novel, sp³-rich molecular frameworks. nih.gov

Rearrangement Reactions

| Reaction Name | Reagents | Intermediate | Product Class |

|---|---|---|---|

| Beckmann Rearrangement | 1. Hydroxylamine (H₂NOH) 2. Acid catalyst | Oxime | Lactam (cyclic amide) nih.gov |

The electrophilic carbon of the ketone group is susceptible to attack by a wide range of carbon and heteroatom nucleophiles. These addition and condensation reactions are fundamental to scaffold diversification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. nih.govresearchgate.net

Nucleophilic addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the ketone results in the formation of a tertiary alcohol. This reaction creates a new carbon-carbon bond at the C1 position. Condensation reactions with primary or secondary amines can also be employed. For example, reductive amination, which involves the formation of an intermediate imine or enamine followed by reduction (e.g., with sodium borohydride), leads to the synthesis of cyclic amines. nih.gov This strategy allows for the stereoselective conversion of the ketone to a secondary amine. nih.gov

Carbonyl Addition and Condensation Reactions

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond. nih.gov |

| Reductive Amination | Primary Amine (RNH₂), Reducing Agent (e.g., NaBH₄) | Secondary Amine | Introduces a nitrogen atom into the ring. nih.gov |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Converts the carbonyl to a C=C double bond. |

The ketone group can be protected by converting it into a ketal (also known as an acetal (B89532) when derived from a ketone). This reaction is typically acid-catalyzed and involves the reaction of the ketone with two equivalents of an alcohol to form an acyclic ketal, or with one equivalent of a diol to form a cyclic ketal. youtube.comyoutube.comyoutube.com The formation of cyclic ketals, particularly five- or six-membered rings using diols like ethylene (B1197577) glycol or propylene (B89431) glycol, is often thermodynamically and kinetically favored. youtube.comchemtube3d.com

This transformation is reversible and serves as a common strategy to protect the carbonyl group from nucleophiles or reducing agents while other parts of the molecule are being modified. youtube.com The reaction proceeds by initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. youtube.comkhanacademy.org Subsequent proton transfers and elimination of a water molecule lead to the final ketal product. khanacademy.org

Ketal Formation Reactions

| Reactant | Conditions | Product Type | Purpose |

|---|---|---|---|

| 2 eq. Methanol (CH₃OH) | Acid Catalyst (e.g., H⁺) | Acyclic Ketal | Carbonyl Protection youtube.com |

| 1 eq. Ethylene Glycol | Acid Catalyst (e.g., H⁺) | Cyclic Ketal (5-membered ring) | Stable protecting group. youtube.comchemtube3d.com |

| 1 eq. Propane-1,3-diol | Acid Catalyst (e.g., H⁺) | Cyclic Ketal (6-membered ring) | Stable protecting group. youtube.com |

Reactions of the Hydroxymethyl Groups

The two primary alcohol functionalities offer additional sites for derivatization, which can proceed independently of or in concert with reactions at the ketone.

The hydroxymethyl groups can be readily converted into esters or ethers to modify the polarity, reactivity, and steric properties of the molecule.

Etherification can be achieved through various methods, including the Williamson ether synthesis. A documented process for the related compound 1,4-bis(hydroxymethyl)cyclohexane involves reacting it with an alkyl halide, such as ethyl chloride, in the presence of an inorganic base (e.g., sodium hydroxide) and a phase transfer catalyst. google.com This method allows for the synthesis of dialkoxy derivatives like 1,4-bis(ethoxymethyl)cyclohexane. google.com Another approach is the reaction with ethyne (B1235809) (acetylene) in the presence of a strong base like potassium hydroxide (B78521) to form vinyl ethers. google.com

Esterification is typically performed by reacting the alcohol with a carboxylic acid or its derivative. Fischer esterification involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for milder conditions, an acyl chloride or acid anhydride (B1165640) can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Esterification and Etherification Protocols

| Reaction Type | Reagents | Product Class | Reference Method |

|---|---|---|---|

| Etherification | Ethyl Chloride, NaOH, Phase Transfer Catalyst | Diether | Based on protocol for 1,4-bis(hydroxymethyl)cyclohexane. google.com |

| Vinyl Ether Formation | Acetylene, KOH | Divinyl Ether | Based on protocol for 1,4-bis(hydroxymethyl)cyclohexane. google.com |

| Esterification | Carboxylic Acid, Acid Catalyst | Diester | Fischer Esterification |

| Esterification | Acyl Chloride, Pyridine | Diester | Schotten-Baumann type reaction |

Selective Oxidation to Aldehyde or Carboxylic Acid Functionalities

The primary alcohol groups of this compound can be selectively oxidized to either aldehydes or carboxylic acids, providing key intermediates for further functionalization. The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation while preserving the ketone functionality.

Mild oxidation conditions are necessary to convert the diol to the corresponding dialdehyde, 4,4-bis(formyl)cyclohexan-1-one. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are well-suited for this purpose. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is known for its mildness and high tolerance for other functional groups, making it an excellent choice to avoid over-oxidation and protect the ketone. wikipedia.orgtcichemicals.comorganic-chemistry.org

For the synthesis of the dicarboxylic acid derivative, 1-oxo-cyclohexane-4,4-dicarboxylic acid, stronger oxidizing agents are required. The Jones oxidation, which employs chromic acid (H2CrO4) generated in situ from chromium trioxide (CrO3) in aqueous sulfuric acid, is a classic and effective method for converting primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.orgchemistrysteps.com This powerful reagent ensures the complete oxidation of both hydroxymethyl groups.

Table 1: Selective Oxidation Reactions of this compound

| Starting Material | Target Product | Reagents and Conditions |

| This compound | 4,4-Bis(formyl)cyclohexan-1-one | Pyridinium chlorochromate (PCC) in CH2Cl2; or DMSO, (COCl)2, Et3N (Swern oxidation) |

| This compound | 1-Oxo-cyclohexane-4,4-dicarboxylic acid | CrO3, H2SO4, acetone (B3395972) (Jones oxidation) |

Nucleophilic Substitution Reactions with Varied Linkers

The hydroxyl groups of this compound can be readily converted into good leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This strategy allows for the introduction of a wide variety of linkers and functional groups, expanding the molecular diversity accessible from this scaffold.

The diol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield 4,4-bis(tosyloxymethyl)cyclohexan-1-one. This ditosylate is a versatile intermediate for reactions with various nucleophiles. For instance, reaction with sodium azide (B81097) (NaN3) would yield the corresponding diazide, which can be further elaborated through click chemistry or reduced to the diamine. Similarly, reaction with cyanide salts would lead to the dinitrile, a precursor for dicarboxylic acids or diamines.

This approach enables the attachment of diverse linkers, including those with amine, thiol, or alkyne functionalities, which can then be used for conjugation to other molecules or for the construction of more complex frameworks. The specific choice of nucleophile and linker is dictated by the desired final architecture and properties of the target molecule.

Orthogonal Protection Strategies for Multi-site Functionalization

The presence of three distinct reactive sites in this compound necessitates the use of orthogonal protection strategies for selective, multi-site functionalization. This involves the use of protecting groups that can be removed under different conditions, allowing for the sequential modification of the ketone and the two hydroxyl groups.

Chemo-orthogonal Derivatization of Reactive Centers

A key strategy involves the protection of the diol to allow for selective reactions at the ketone position. For example, the two hydroxyl groups can be protected as a cyclic acetal, such as a benzylidene acetal by reaction with benzaldehyde (B42025) in the presence of an acid catalyst. The resulting protected ketone can then undergo various transformations, such as reductive amination or Wittig reactions, to introduce functionality at the C1 position. Subsequent deprotection of the diol would then allow for further derivatization of the hydroxymethyl groups.

Conversely, the ketone can be selectively protected as a ketal, for instance, by reacting with ethylene glycol in the presence of an acid catalyst. organic-chemistry.org This leaves the two hydroxyl groups available for independent or simultaneous modification. For example, one hydroxyl group could be selectively protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, allowing for the differential functionalization of the two hydroxyls.

Design of Complex Architectures from the Base Scaffold

The trifunctional nature of this compound makes it an ideal building block for the synthesis of complex, three-dimensional structures, including spirocyclic and bicyclic compounds.

The ketone functionality is a prime site for the construction of spirocycles. For instance, reaction with a 1,2-dithiol or a 1,3-propanedithiol (B87085) can lead to the formation of spiro-thioacetals. More complex spiro-heterocycles can be synthesized through multi-step sequences. For example, a Knoevenagel condensation of the ketone with an active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization, can lead to a variety of spirocyclic systems. The synthesis of spiro[cyclohexane-1,3′-indol-2′(3′H)-ones] has been achieved through radical cyclization of o-bromo-N-acryloylanilides, showcasing a pathway to complex spiroindoline structures. rsc.orgnih.gov

The diol functionality can be exploited to form bicyclic structures. For example, intramolecular cyclization reactions can be designed to form ether or lactone bridges. After converting the hydroxyl groups to better leaving groups, intramolecular nucleophilic substitution by a carbanion generated alpha to the ketone could lead to the formation of a bicyclo[2.2.2]octane system. The synthesis of various heterocyclic compounds, such as tetrahydro-4H-chromene derivatives, has been demonstrated from cyclohexanedione, indicating the potential for similar transformations with this scaffold. nih.gov The strategic combination of reactions at both the ketone and diol functionalities opens up a vast chemical space for the design and synthesis of novel and complex molecular architectures.

Applications of 4,4 Bis Hydroxymethyl Cyclohexan 1 One in Polymer and Materials Science

Monomer Design and Polymerization Mechanisms for Novel Macromolecular Architectures

The design of 4,4-Bis(hydroxymethyl)cyclohexan-1-one as a monomer is inherently versatile. The two hydroxymethyl groups serve as the primary polymerization sites, allowing it to be integrated into various polymer backbones, while the ketone functionality remains as a pendant group, available for further chemical reactions.

As a diol, this compound is an ideal candidate for step-growth polycondensation reactions. This process involves the reaction of the monomer's two hydroxyl groups with complementary functional groups, such as carboxylic acids (or their derivatives) to form polyesters, or isocyanates to form polyurethanes. nih.govutm.myacs.org

Polyester (B1180765) Synthesis: In polyesterification, the monomer would react with a dicarboxylic acid (e.g., adipic acid, terephthalic acid). The reaction proceeds via the formation of ester linkages with the elimination of a small molecule, typically water. nih.govrsc.orgacs.org The resulting polyester chain would feature the cyclohexanone (B45756) moiety as a repeating part of its backbone.

Polyurethane Synthesis: For polyurethane formation, the monomer's hydroxyl groups would react with the isocyanate (-NCO) groups of a diisocyanate monomer (e.g., hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI)). utm.myresearchgate.netnih.gov This polyaddition reaction forms the characteristic urethane (B1682113) linkage [-NH-C(O)-O-] in the polymer backbone. utm.myacs.org The synthesis can be performed in a single step or via a prepolymer method where an excess of diisocyanate is first reacted with the diol. acs.org

The presence of the ketone group introduces a chemical consideration not present in simpler cycloaliphatic diols. While generally stable under typical polycondensation conditions, the ketone group's reactivity could potentially be exploited or may require careful control of reaction conditions to prevent side reactions, such as ketal formation if certain acidic catalysts are used in the presence of excess diol.

The incorporation of the bulky, non-planar cyclohexane (B81311) ring into a polymer backbone has a profound effect on the chain's conformation and rigidity. Unlike flexible linear aliphatic chains (e.g., from 1,6-hexanediol), the cyclohexyl group restricts bond rotation and introduces significant steric hindrance. mdpi.comyoutube.com This effect is well-documented for polymers derived from the structurally analogous monomer 1,4-cyclohexanedimethanol (B133615) (CHDM).

This restriction of segmental motion leads to a stiffer, more rigid polymer chain. mdpi.com The increased rigidity minimizes the entropic penalties associated with polymer chain ordering, which can influence various macroscopic properties, including thermal and mechanical performance. nih.gov The chair-like conformation of the cyclohexane ring forces a kinked, non-linear structure upon the polymer chain, disrupting the close packing that might be seen in polymers made from linear diols.

Structure-Property Relationships in this compound-Derived Polymers

The unique combination of a rigid cycloaliphatic ring and a polar pendant ketone group in this compound directly influences the resulting polymer's properties.

The properties of polymers are significantly affected by factors such as chain flexibility, intermolecular forces, and the presence of bulky side groups. youtube.comyoutube.com

Thermal Transitions: The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, is expected to be significantly elevated in polymers containing this monomer. This is due to two primary factors:

Chain Rigidity: The inherent stiffness of the cyclohexyl ring reduces the mobility of the polymer chains, meaning more thermal energy is required to induce segmental motion. youtube.comnih.gov

Intermolecular Forces: The pendant ketone group is highly polar. This leads to strong dipole-dipole interactions between adjacent polymer chains. numberanalytics.comlibretexts.org These interactions act as physical crosslinks, further restricting chain movement and increasing the Tg. youtube.com This effect would be additive to the rigidity imparted by the ring itself. Consequently, polymers derived from this monomer would exhibit a higher Tg compared to analogues made from either linear diols or non-ketone cycloaliphatic diols like CHDM. For semi-crystalline polymers, the increased intermolecular forces and chain rigidity could also lead to a higher melting point (Tm). numberanalytics.com

Mechanical Performance: The restricted chain mobility and strong intermolecular forces would translate directly to enhanced mechanical properties. numberanalytics.com Polymers incorporating this compound are predicted to exhibit high tensile strength and stiffness, making them suitable for applications requiring robust mechanical performance. numberanalytics.com

| Property | Polyester from Linear Diol (e.g., 1,6-Hexanediol) | Polyester from 1,4-Cyclohexanedimethanol (CHDM) | Predicted Properties for Polyester from this compound |

|---|---|---|---|

| Chain Flexibility | High | Low (Rigid) | Low (Rigid) |

| Intermolecular Forces | Moderate (Ester groups) | Moderate (Ester groups) | High (Ester + Polar Ketone groups) |

| Glass Transition (Tg) | Low | Intermediate-High | High |

| Mechanical Strength | Moderate | High | Very High |

| Reactive Sites for Modification | None (on diol moiety) | None (on diol moiety) | Yes (Pendant Ketone) |

The chemical nature of a polymer dictates its resistance to solvents and its ability to act as a barrier to gases and liquids.

Solvent Resistance: Polymers containing polar ketone groups, such as polyketones, are known for their excellent resistance to a broad range of chemicals, particularly non-polar organic solvents like hydrocarbons, esters, and ethers. specialchem.compoketone.com The strong intermolecular dipole-dipole forces make it difficult for solvent molecules to penetrate and swell the polymer matrix. specialchem.com Therefore, polymers derived from this compound would be expected to show superior solvent resistance compared to standard polyesters or polyurethanes. poketone.com

Barrier Properties: Good barrier performance against gases like O₂ and CO₂ relies on low free volume and strong intermolecular cohesion within the polymer. The combination of the rigid, space-filling cyclohexyl ring and the strong cohesive forces from the polar ketone groups would likely lead to a densely packed polymer structure. This reduced free volume would inhibit the permeation of gas molecules, suggesting these polymers could be effective barrier materials.

Development of Advanced Materials Systems

The most significant advantage of using this compound is the introduction of a reactive pendant ketone group into the polymer backbone. This functionality opens up a vast field of possibilities for creating advanced materials through post-polymerization modification, where a pre-formed polymer is chemically altered to impart new properties. wiley-vch.deacs.org

The ketone group is a versatile chemical handle that can undergo a variety of selective reactions. wiley-vch.deacs.org This allows for the covalent attachment of other molecules or for the creation of cross-linked networks after the initial polymer is formed. rsc.org

Crosslinking: The ketone groups can react with difunctional or multifunctional crosslinking agents to transform a thermoplastic material into a thermoset. rsc.org For instance, reacting the polymer with a dihydrazide (e.g., adipic acid dihydrazide) would form stable hydrazone crosslinks, significantly enhancing thermal stability and solvent resistance. google.com This is highly valuable for creating durable coatings and adhesives. google.com

Surface Modification and Functionalization: The ketone groups, particularly at the surface of a material, can be used to graft other molecules. For example, reaction with alkoxyamines forms stable oxime linkages, a reaction widely used in bioconjugation to attach proteins or peptides. researchgate.net This could be used to create biocompatible surfaces for medical devices.

Hydrogel Formation: Polymers with pendant ketone groups can be crosslinked with amine-containing polymers to form hydrogels. acs.org These water-swollen networks are critical materials in biomedical applications such as tissue engineering and drug delivery.

Improving Adhesion: The polar ketone functionality can improve adhesion to polar substrates through strong dipole-dipole or hydrogen bonding interactions, making these polymers excellent candidates for advanced adhesives and primers. acs.orgalgoreducation.com

| Reactant | Linkage Formed | Potential Application | Reference |

|---|---|---|---|

| Hydrazine / Dihydrazide (R-NHNH₂) | Hydrazone | Crosslinking, dynamic covalent networks, adhesives | wiley-vch.degoogle.com |

| Hydroxylamine (B1172632) / Alkoxyamine (R-ONH₂) | Oxime | Bioconjugation, hydrogel formation, surface modification | wiley-vch.deresearchgate.net |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Dynamic hydrogels, reversible crosslinking | wiley-vch.deacs.org |

| Reducing Agent (e.g., NaBH₄) | Secondary Alcohol | Modification of polarity and Tg | researchgate.net |

Integration into Coatings, Adhesives, Sealants, and Elastomers (CASE) Applications

The incorporation of this compound into Coatings, Adhesives, Sealants, and Elastomers (CASE) applications is a promising area of development. The cycloaliphatic core of this monomer is expected to impart significant improvements in the performance of these materials.

In the realm of coatings, the use of cycloaliphatic diols is known to enhance the durability and weatherability of the final product. paint.orgresearchgate.netrqbchemical.com The rigid cyclic structure can increase the hardness and scratch resistance of polyurethane and polyester coatings. paint.orgresearchgate.net When used in two-component polyurethane coatings, the hydroxyl groups of this compound would react with isocyanates to form a crosslinked network. advancedkimya.com The resulting coating is anticipated to exhibit excellent UV resistance, a characteristic feature of cycloaliphatic resins, making it suitable for outdoor applications where color and gloss retention are crucial. rqbchemical.com

For adhesives and sealants, the polarity imparted by the ketone group could enhance adhesion to various substrates. The diol functionality allows for its use as a chain extender or crosslinker in polyurethane and polyester-based adhesives, contributing to improved cohesive strength and thermal stability.

In elastomers, the incorporation of this monomer could lead to materials with a unique balance of flexibility and toughness. The cycloaliphatic ring can act as a reinforcing moiety within the polymer matrix, potentially improving the tensile strength and tear resistance of the elastomer.

Potential for Specialty Films and High-Performance Resins

The distinct molecular architecture of this compound makes it a strong candidate for the synthesis of specialty films and high-performance resins. The cycloaliphatic nature of the monomer is a key contributor to the thermal and mechanical properties of the resulting polymers. paint.orgresearchgate.net

Polyesters synthesized from cycloaliphatic diols often exhibit higher glass transition temperatures (Tg) compared to their linear aliphatic counterparts, leading to improved dimensional stability at elevated temperatures. adhesion.kr This characteristic is highly desirable for specialty films used in electronic displays and other applications where thermal management is critical. Furthermore, the inherent UV stability of cycloaliphatic structures would translate to films with enhanced resistance to yellowing and degradation upon exposure to sunlight. rqbchemical.com

In the field of high-performance resins, such as those used in composites and advanced materials, the introduction of this compound could offer a route to materials with superior mechanical properties. The rigidity of the cyclohexyl ring is known to increase the modulus and strength of polyester and polyurethane resins. paint.orgresearchgate.net The ketone group also presents an opportunity for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the resin's properties.

Innovations in Bio-based and Sustainable Polymer Technologies

There is a growing demand for polymers derived from renewable resources to reduce the environmental impact of materials. encyclopedia.pub While this compound is not currently marketed as a bio-based monomer, its synthesis from bio-derived precursors is a feasible prospect. For instance, cyclohexanone, a potential starting material, can be produced from the hydrogenation of phenol, which can be derived from lignin, a major component of biomass. mdpi.comspecificpolymers.com

The development of bio-based cycloaliphatic monomers is an active area of research. researchgate.net The incorporation of such monomers into polymers aligns with the principles of green chemistry and contributes to the development of a circular economy. encyclopedia.pub Polyesters and polyurethanes derived from bio-based cycloaliphatic diols are being explored for a wide range of applications, from packaging to automotive components. encyclopedia.pubmdpi.com

Interactive Data Tables

Table 1: Comparison of Properties of Diols Used in Polymer Synthesis

| Property | 1,6-Hexanediol | Neopentyl Glycol | 1,4-Cyclohexanedimethanol (CHDM) | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 118.17 | 104.15 | 144.21 sigmaaldrich.com | 158.19 chemscene.com |

| Melting Point (°C) | 42-44 | 124-130 | 41-61 | Higher than CHDM |

| Boiling Point (°C) | 250 | 208 | 283 | > 283 |

| Key Feature | Linear, flexible | Branched, good thermal stability | Cycloaliphatic, rigid, durable paint.orgresearchgate.net | Cycloaliphatic, rigid, functional ketone |

Table 2: Potential Impact on Polymer Properties

| Polymer Property | Effect of Incorporating this compound | Rationale |

| Hardness | Increase | Rigid cycloaliphatic structure paint.orgresearchgate.net |

| UV Resistance | High | Cycloaliphatic nature rqbchemical.com |

| Adhesion | Potentially Improved | Polarity of the ketone group |

| Thermal Stability | Increased Tg | Rigidity of the cyclic monomer adhesion.kr |

| Chemical Resistance | Good | Stable cycloaliphatic backbone |

Role As a Molecular Scaffold in Medicinal Chemistry and Bioactive Compound Design

Scaffold Design Principles for the Development of Bioactive Molecules

The design of bioactive molecules is a meticulous process, balancing potency, selectivity, and pharmacokinetic properties. The intrinsic characteristics of a molecular scaffold are paramount in achieving this balance. The cyclohexanone (B45756) ring system, as exemplified by 4,4-Bis(hydroxymethyl)cyclohexan-1-one, offers distinct advantages in scaffold-based drug design.

Significance of Three-Dimensional Conformational Restriction in Ligand-Target Interactions

The interaction between a small molecule (ligand) and its biological target, typically a protein, is a highly specific, three-dimensional event. The conformation that a ligand adopts upon binding may differ from its lowest-energy state in solution. This conformational adaptation comes at an energetic cost. By employing a conformationally restricted scaffold, the entropic penalty associated with the loss of rotational freedom upon binding is minimized, which can lead to enhanced binding affinity.

The cyclohexane (B81311) ring in this compound is not planar but exists in various non-planar conformations, with the chair conformation being the most stable. This inherent three-dimensionality provides a fixed spatial arrangement of substituents, which can be exploited to achieve a more precise and stronger interaction with the binding site of a target protein. The defined geometry of the scaffold reduces the entropic loss that occurs when a flexible molecule binds to a target, a principle that can contribute to improved potency.

Cyclohexanone Framework as a Privileged Structure or Bioisosteric Template

The cyclohexanone framework is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The versatility of the cyclohexanone ring allows it to serve as a template for the development of a wide array of bioactive compounds.

Furthermore, the cyclohexyl group can act as a bioisostere for other chemical groups, such as a phenyl ring. While a phenyl group is flat, a cyclohexane ring is three-dimensional, offering the potential for more extensive contact points with a target protein. This can lead to improved affinity and selectivity. The ketone functionality and the two hydroxymethyl groups on the this compound scaffold provide reactive handles for further chemical modification, allowing for the exploration of various derivatives.

Synthetic Strategies for Bioactive Derivatives of this compound

The presence of multiple functional groups on the this compound scaffold—a ketone and two primary alcohols—makes it an attractive starting point for the synthesis of diverse libraries of compounds. These derivatives can then be screened for biological activity.

Structure-Activity Relationship (SAR) Methodologies through Scaffold Derivatization

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery. By systematically modifying a lead compound and assessing the impact of these changes on biological activity, chemists can identify the key structural features required for potency and selectivity. The this compound scaffold is well-suited for SAR studies.

The two hydroxymethyl groups can be derivatized through esterification, etherification, or conversion to other functional groups. The ketone can undergo reactions such as reductive amination, aldol (B89426) condensation, or conversion to a heterocyclic ring. Each new derivative provides a data point for the SAR, helping to build a comprehensive understanding of how different substituents and their stereochemistry influence biological activity. While specific SAR studies on derivatives of this compound are not extensively reported in the literature, the principles of SAR are broadly applicable to this scaffold.

For instance, in related cyclohexanone systems, the introduction of various substituents has been shown to significantly impact biological activity. The following table illustrates hypothetical derivatizations of the this compound scaffold that could be explored in an SAR campaign.

| Scaffold Position | Modification Type | Potential New Functional Group | Rationale for SAR Study |

| C1 (Ketone) | Reductive Amination | Secondary or Tertiary Amine | Introduce basicity, potential for new hydrogen bonding |

| C1 (Ketone) | Wittig Reaction | Exocyclic Double Bond | Alter geometry and electronics |

| C4 (Hydroxymethyl) | Esterification | Ester | Modulate lipophilicity and introduce new interaction points |

| C4 (Hydroxymethyl) | Etherification | Ether | Increase metabolic stability compared to esters |

Rational Design and Target-Oriented Synthesis of Therapeutic Lead Compounds

Rational drug design relies on a known biological target and its three-dimensional structure. By understanding the shape and chemical environment of the target's binding site, molecules can be designed to fit and interact optimally. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent candidate for this approach.

Computational modeling techniques can be used to dock virtual derivatives of the scaffold into the active site of a target protein. This allows for the pre-screening of potential compounds and the prioritization of synthetic targets. The hydroxymethyl groups can be functionalized to introduce moieties that can form specific hydrogen bonds or other favorable interactions with amino acid residues in the binding pocket. The ketone can be used as a point for extension, allowing the molecule to reach into deeper pockets of the active site.

Mechanistic Investigations of Molecular Interactions (Enzyme Inhibition, Receptor Binding)

While specific mechanistic studies on derivatives of this compound are limited in publicly available research, the general principles of how cyclohexanone-based molecules interact with biological targets can be inferred from studies on related compounds.

For example, if a derivative of this compound were designed as an enzyme inhibitor, its mechanism of action could be investigated through various biochemical assays. These assays could determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the enzyme's active site or an allosteric site.

In the context of receptor binding, radioligand binding assays could be employed to determine the affinity of the derivatives for a specific receptor. By competing with a known radiolabeled ligand, the binding affinity (Ki) of the new compounds can be determined. Further functional assays would then be necessary to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist.

The following table outlines potential mechanistic studies that could be applied to bioactive derivatives of this compound.

| Biological Target | Investigative Technique | Information Gained |

| Enzyme | Enzyme kinetics assays | Mode of inhibition (competitive, etc.), IC50/Ki values |

| G-Protein Coupled Receptor | Radioligand binding assays | Binding affinity (Ki) |

| G-Protein Coupled Receptor | Functional assays (e.g., cAMP measurement) | Agonist/antagonist activity, EC50/IC50 values |

| Ion Channel | Electrophysiology (e.g., patch-clamp) | Modulation of ion flow, IC50/EC50 values |

Insufficient Information to Generate Article on "this compound" in Medicinal Chemistry

While general information exists for structurally related compounds, such as other cyclohexane derivatives and specifically 4,4-disubstituted cyclohexanones, this information does not directly address "this compound." For instance, a patent exists for 4,4-(disubstituted)cyclohexan-1-ols intended for the treatment of allergic and inflammatory diseases, and various studies have explored other cyclohexanone derivatives for their potential anti-inflammatory, anti-nociceptive, and anticancer properties. However, these findings are not specific to the bis(hydroxymethyl) substitution pattern at the 4-position of the cyclohexanone ring.

The absence of dedicated literature prevents a detailed discussion on the elucidation of binding modes and molecular recognition processes involving this specific compound, as well as a review of any in vitro and in silico studies of its biological activity mechanisms. The creation of data tables with detailed research findings, as requested, is therefore not feasible.

Consequently, due to the scarcity of specific scientific data on "this compound" in the context of medicinal chemistry, it is not possible to generate the authoritative and detailed article as per the provided outline and instructions. Further research and publication in the scientific community would be required before such a document could be accurately compiled.

Table of Compound Names Mentioned

Since no specific compounds could be discussed in the context of the requested article, the table of compound names is not applicable.

Exploration of 4,4 Bis Hydroxymethyl Cyclohexan 1 One in Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Host Molecules Incorporating Cyclohexanone (B45756) Scaffolds

The design of host molecules is predicated on creating specific, pre-organized cavities capable of selective guest binding. The 4,4-Bis(hydroxymethyl)cyclohexan-1-one scaffold is well-suited for this purpose. The cyclohexane (B81311) ring offers a conformationally rigid backbone, which is a desirable trait for constructing hosts with well-defined shapes and sizes. The two hydroxymethyl groups serve as key synthetic handles, allowing this core unit to be integrated into larger supramolecular structures, such as macrocycles or cages, through reactions like etherification or esterification.

For instance, bifunctional monomers can undergo dimerization or oligomerization to form macrocycles, a process that can be directed by a network of hydrogen bonds to achieve high yields. mdpi.com The synthesis of macrocyclic precursors, often involving steps like cross-coupling and cyclotrimerization reactions, can yield complex host structures. nih.gov Host molecules built from such scaffolds can form adaptive crystals that are nonporous in their guest-free state but can rearrange to accommodate and separate specific guest molecules. nih.gov The synthesis of a diastereoisomeric mixture of 1,4-bis(diphenylhydroxymethyl)cyclohexane, a related compound, has been reported, and this mixture was used directly in crystallization experiments to form host-guest complexes. acs.org This suggests that derivatives of this compound could be synthesized and employed in creating new host systems.

Analysis of Non-Covalent Interactions in Host-Guest Complexation

The formation and stability of any host-guest complex are governed by a delicate balance of non-covalent interactions between the host, the guest, and the surrounding solvent molecules. wikipedia.orgnih.gov These forces, although individually weak compared to covalent bonds, collectively dictate the specificity and strength of molecular recognition events. wikipedia.orgwikipedia.org Key interactions include hydrogen bonding, π-stacking, and van der Waals forces. numberanalytics.com

Hydrogen Bonding: This is a highly directional and specific interaction crucial for molecular recognition. ub.edunumberanalytics.com In a host derived from this compound, the hydroxyl (-OH) groups can act as hydrogen bond donors, while the carbonyl (C=O) group's oxygen atom acts as a hydrogen bond acceptor. This dual functionality allows for the formation of intricate hydrogen bond networks that can stabilize the host structure itself (e.g., in a macrocycle) and directly interact with complementary functional groups on a guest molecule. mdpi.comresearchgate.net For example, studies on other macrocycles show that intramolecular hydrogen bonds are critical for pre-organizing the structure for cyclization and guest binding. mdpi.comnih.gov

π-Stacking: This interaction occurs between aromatic rings and is a significant driving force in the assembly of many supramolecular systems. pnas.orglibretexts.orgresearchgate.net The this compound molecule itself is aliphatic and cannot participate in π-stacking. However, host molecules synthesized from this building block can be designed to include aromatic panels. These aromatic surfaces within the host's cavity could then bind aromatic guests through π-stacking interactions. libretexts.orgnih.gov The strength of these interactions can be substantial, sometimes on the order of a strong hydrogen bond, and can be tuned by using electron-rich or electron-poor aromatic systems. nih.govacs.org

Van der Waals Forces: These are universal, short-range attractive forces arising from temporary fluctuations in electron density. wikipedia.orgbritannica.combyjus.com The non-polar cyclohexyl backbone of the this compound scaffold provides a hydrophobic surface. In aqueous environments, the encapsulation of a non-polar guest into the host's cavity is often driven by the hydrophobic effect, which is underpinned by van der Waals interactions between the host's interior surface and the guest. fiveable.menih.gov This type of interaction is fundamental to the binding of non-polar guests within the hydrophobic cavities of hosts like cyclodextrins. nih.govnih.gov

| Interaction Type | Relevant Functional Group(s) on Host | Potential Role in Host-Guest System | Example Guest Functionality |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Hydroxymethyl (-CH₂OH) | Binds to H-bond acceptors on guest; stabilizes host structure. | Amine, Ether, Carbonyl |

| Hydrogen Bonding (Acceptor) | Ketone (C=O) | Binds to H-bond donors on guest. | Alcohol, Amide, Carboxylic Acid |

| Van der Waals Forces | Cyclohexane Ring | Binds non-polar/hydrophobic portions of guests. | Alkyl chains, Aromatic rings |

| π-Stacking | (Hypothetical) Incorporated Aromatic Moieties | Binds aromatic guests through face-to-face or edge-to-face stacking. | Benzene, Naphthalene, Pyridine (B92270) |

Applications in Molecular Recognition and Advanced Separation Technologies

The ability of host molecules to selectively bind specific guests forms the basis of their application in advanced technologies. By tailoring the size, shape, and chemical functionality of the host's cavity, it is possible to achieve remarkable specificity, even between closely related molecules like isomers.

The separation of isomers is a significant challenge in the chemical industry, often requiring energy-intensive processes like distillation. nih.govnih.gov Host-guest chemistry offers an energy-efficient alternative through selective crystallization or adsorption. acs.org A host molecule with a rigid, well-defined cavity can differentiate between isomers based on subtle differences in their size and shape.

While specific examples using this compound are not available, studies on other systems highlight the principle. For instance, pillar[n]arenes, a class of macrocyclic hosts, have demonstrated exceptional ability to separate xylene isomers and can selectively adsorb cyclohexanone over cyclohexanol (B46403) from a mixture with over 99% purity. nih.govresearchgate.net This selectivity is attributed to specific host-guest interactions and the ability of the host's crystalline structure to adapt and form inclusion complexes with only the target guest. nih.govnih.gov A host derived from this compound could potentially be designed to exploit similar principles for targeted separations.

| Host Molecule | Guests Separated | Basis of Selectivity | Reference |

|---|---|---|---|

| Pillar wikipedia.orgarene Cocrystals | Cyclohexanone vs. Cyclohexanol | Selective solid-vapor adsorption and charge-transfer complex formation. | nih.govacs.org |

| Pillar[n]arenes | Xylene Isomers (o-, m-, p-) | Shape-selective inclusion within the host's adaptive crystal lattice. | researchgate.net |

| RhombicArene | Cyclohexanone vs. Cyclohexanol | C–H⋯π interactions and hydrogen bonding with the host. | nih.gov |

| 1,4-Bis(diphenylhydroxymethyl)cyclohexane | Methylpyridine Isomers (2-MP, 3-MP, 4-MP) | Forms complexes with different host-guest ratios and conformations. | acs.org |

Responsive or "smart" supramolecular systems can change their properties or release a guest in response to an external stimulus, such as a change in pH, temperature, light, or the presence of a specific chemical. nih.gov The functional groups on this compound offer potential pathways to impart such responsiveness.

For example, the ketone group could be converted into a ketal, which is stable at neutral or basic pH but hydrolyzes under acidic conditions. Incorporating such a moiety into a host molecule could create a pH-responsive system for controlled guest release. Furthermore, the hydrogen bonding networks that define host-guest interactions are often sensitive to temperature and solvent polarity, allowing for thermo-responsive behavior. The binding of a guest can also induce a conformational change in the host, a phenomenon known as allosteric regulation, which can switch the system's affinity for a second, different guest. Such dynamic and controllable assemblies are at the forefront of developing advanced drug delivery systems, sensors, and molecular machines. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4,4-Bis(hydroxymethyl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, brominated derivatives like 1,4-Bis(bromomethyl)cyclohexane (C₈H₁₄Br₂) can undergo hydrolysis in aqueous NaOH (2.0 M, 25°C), yielding the diol with >95% purity . Protective groups (e.g., acetyl) may stabilize intermediates during multi-step syntheses. Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DMF) is critical to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., δ ~3.5 ppm for hydroxymethyl protons).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve spatial conformation, as demonstrated for similar cyclohexane derivatives .

- HPLC : Validate purity (>98%) with a C18 column and UV detection at 254 nm .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Avoid exposure to strong oxidizers (e.g., HNO₃), which may trigger decomposition into CO₂/CO . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives from this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reaction pathways. For example:

| Parameter | Value (Predicted) |

|---|---|

| HOMO-LUMO Gap | ~5.2 eV |

| Dipole Moment | ~3.8 Debye |

| Molecular docking (AutoDock Vina) can simulate binding affinities to biological targets (e.g., enzymes), aiding drug design . |

Q. What experimental strategies resolve contradictions in reaction yields reported for this compound synthesis?

- Methodological Answer :

- By-Product Analysis : Use GC-MS to identify impurities (e.g., over-oxidation products).

- Kinetic Studies : Vary reagent stoichiometry (1:1 to 1:3) and monitor progress via in-situ FTIR.

- Catalyst Screening : Test transition metals (e.g., Pd/C) or enzymes for regioselective control .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer synthesis?

- Methodological Answer : The hydroxymethyl groups enable crosslinking via esterification or etherification. For example:

- Esterification : React with dicarboxylic acids (e.g., adipic acid) at 120°C, using p-toluenesulfonic acid as a catalyst.

- Etherification : Employ Mitsunobu conditions (DIAD/Ph₃P) with diols to form stable ether linkages.

Steric hindrance from the cyclohexane ring slows reactivity, requiring longer reaction times (24–48 hr) .

Q. What methodologies address the lack of toxicological data for this compound?

- Methodological Answer :

- In-Vitro Assays : Test cytotoxicity (IC₅₀) in HepG2 cells using MTT assays.

- QSAR Modeling : Predict LD₅₀ values based on structural analogs (e.g., cyclohexanone derivatives) .

- Metabolic Profiling : Use LC-MS to identify metabolites in liver microsomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.